molecular formula C12H9Cl3O B12513764 (2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol CAS No. 819851-04-2

(2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol

Cat. No.: B12513764
CAS No.: 819851-04-2
M. Wt: 275.6 g/mol
InChI Key: LWPDXFWNHFKCPU-LLVKDONJSA-N
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Description

(2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol is a complex organic compound characterized by its unique structure, which includes a trichloromethyl group, a phenyl ring, and an alkyne. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a phenylacetylene derivative with trichloromethyl compounds under specific conditions to introduce the trichloromethyl group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the trichloromethyl group or the alkyne, leading to different products.

    Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can participate in electrophilic reactions, while the alkyne and phenyl groups can engage in π-π interactions and other non-covalent interactions. These interactions can modulate biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol: shares similarities with other trichloromethyl and phenyl-containing compounds.

    1,1,1-Trichloro-2-phenylpropane: Similar in having a trichloromethyl group and a phenyl ring but lacks the alkyne.

    Phenylacetylene: Contains a phenyl ring and an alkyne but lacks the trichloromethyl group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the trichloromethyl group, phenyl ring, and alkyne in a single molecule allows for diverse chemical transformations and interactions.

Properties

CAS No.

819851-04-2

Molecular Formula

C12H9Cl3O

Molecular Weight

275.6 g/mol

IUPAC Name

(2R)-1,1,1-trichloro-6-phenylhex-5-en-3-yn-2-ol

InChI

InChI=1S/C12H9Cl3O/c13-12(14,15)11(16)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8,11,16H/t11-/m1/s1

InChI Key

LWPDXFWNHFKCPU-LLVKDONJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C=CC#C[C@H](C(Cl)(Cl)Cl)O

Canonical SMILES

C1=CC=C(C=C1)C=CC#CC(C(Cl)(Cl)Cl)O

Origin of Product

United States

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